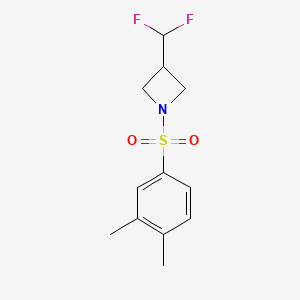
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is a class of organic compounds that have a four-membered ring structure. The unique chemical properties of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine have made it a subject of intense research in recent years.
作用机制
The mechanism of action of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is complex and involves the inhibition of specific enzymes in the body. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in various cellular processes. By inhibiting these enzymes, 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine can prevent the progression of certain diseases.
生化和生理效应
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine have been extensively studied in various animal models. This compound has been shown to have potent anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. Additionally, 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine in lab experiments is its potent inhibitory effects on specific enzymes. This compound can be used to study the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine. One potential area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound can be used to study the role of specific enzymes in various cellular processes, which can lead to a better understanding of the underlying mechanisms of disease progression. Finally, further research is needed to optimize the synthesis process of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine, which can lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 3,4-dimethylbenzenesulfonyl chloride with difluoromethylamine in the presence of a base. This reaction produces the desired compound in good yields.
科学研究应用
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWDUNQTORGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
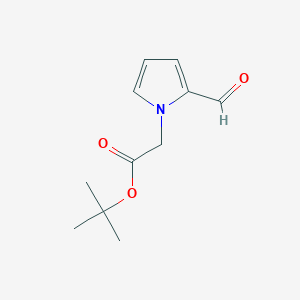
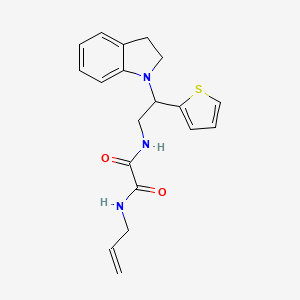

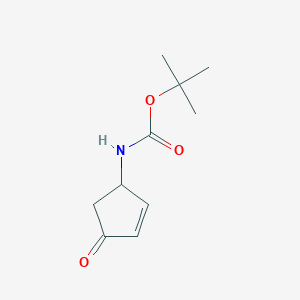
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)
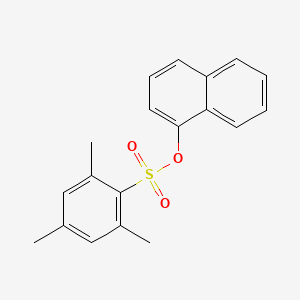
![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)


![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)